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Compound of Interest

3-Fluorothiophene-2-carboxylic
Compound Name: d
aci

Cat. No. B183963

This guide provides a comprehensive overview of the spectroscopic data for 3-
Fluorothiophene-2-carboxylic acid (CAS No. 32431-84-8), a key intermediate in
pharmaceutical research and drug development.[1][2] The document is intended for
researchers, scientists, and professionals in the field of drug development, offering detailed
spectroscopic data, experimental protocols, and a workflow for chemical analysis.

Chemical Structure and Properties

o |[UPAC Name: 3-fluorothiophene-2-carboxylic acid

Synonyms: 3-fluoro-2-thiophenecarboxylic acid

Molecular Formula: CsH3FO2S[3]

Molecular Weight: 146.14 g/mol [3]

Appearance: White to almost white crystalline powder

Melting Point: 175.0 to 179.0 °C

Spectroscopic Data
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The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 3-Fluorothiophene-2-carboxylic acid.

'H NMR (Proton NMR)

The *H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift () L Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
~10.7 broad singlet - -COOH
J(H,H) = 5.5, J(H,F) =
7.52 doublet of doublets a8 H-5

6.85 doublet JHH) =55 H-4

Solvent: CDCIs. The data is consistent with literature values.[4]
13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
following are predicted chemical shifts based on typical values for thiophene derivatives and
carboxylic acids.

Chemical Shift (8) ppm Assighment
~165-170 C=0 (Carboxylic Acid)
~155-160 (d) C-3 (bearing Fluorine)
~130-135 (d) C-2 (bearing COOH)
~125-130 C-5

~110-115 (d) C-4

Note: The chemical shifts for carbons C-2, C-3, and C-4 are expected to show splitting due to
coupling with the fluorine atom.
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19F NMR (Fluorine-19 NMR)

The °F NMR spectrum is used to identify fluorine-containing compounds.

Chemical Shift (d) ppm Multiplicity Coupling Constant (J) Hz

~-119 1o -125 doublet J(FH) =3.8

Reference: CFCls. The chemical shift is a prediction based on similar fluorinated aromatic
compounds.[4]

The IR spectrum shows the characteristic vibrational frequencies of the functional groups
present in the molecule.

Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)
~3100 Medium C-H stretch (Aromatic)
1710-1680 Strong C=0 stretch (Carboxylic Acid)
1600-1400 Medium-Weak C=C stretch (Thiophene ring)
~1250 Strong C-F stretch

~950 Broad, Medium O-H bend (Carboxylic Acid)

Note: The spectrum of a solid sample may show peak broadening and shifts due to
intermolecular hydrogen bonding.[5]

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule.
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miz Relative Intensity Assighment

146 High [M]* (Molecular lon)

129 Medium [M-OH]*

101 High [M-COOH]*

82 Medium [CaH2S]* (Thienyl fragment)

Note: The fragmentation pattern is predicted based on the structure of 3-Fluorothiophene-2-
carboxylic acid and typical fragmentation of carboxylic acids.[6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Sample Preparation: Dissolve 5-10 mg of 3-Fluorothiophene-2-carboxylic acid in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-de) in a
clean, dry NMR tube.[7]

Data Acquisition: Acquire the 1H, 13C, and °F NMR spectra on a 400 MHz or higher field
NMR spectrometer. For 13C and °F NMR, proton decoupling is typically used to simplify the
spectra.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts
to the residual solvent peak or an internal standard (e.g., TMS).

Sample Preparation: Dissolve a small amount (a few mg) of the solid sample in a volatile
solvent like methylene chloride or acetone.[8]

Film Deposition: Place a drop of the solution onto a clean, dry IR-transparent salt plate (e.qg.,
KBr or NacCl). Allow the solvent to evaporate completely, leaving a thin film of the solid
compound on the plate.[8]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken
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first and subtracted from the sample spectrum.[9]

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples. The sample is heated to induce
vaporization.

« lonization: The vaporized sample molecules are bombarded with a high-energy electron
beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of ions versus their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 3-Fluorothiophene-2-carboxylic acid.
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Workflow for Spectroscopic Characterization of a Chemical Compound
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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